molecular formula C12H12IN3O3S B8354210 N-(3-Methoxy-5-methyl-2-pyrazinyl)-2-iodobenzenesulphonamide CAS No. 173253-52-6

N-(3-Methoxy-5-methyl-2-pyrazinyl)-2-iodobenzenesulphonamide

Cat. No.: B8354210
CAS No.: 173253-52-6
M. Wt: 405.21 g/mol
InChI Key: DVKHWICOXREYGU-UHFFFAOYSA-N
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Description

N-(3-Methoxy-5-methyl-2-pyrazinyl)-2-iodobenzenesulphonamide is a useful research compound. Its molecular formula is C12H12IN3O3S and its molecular weight is 405.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

173253-52-6

Molecular Formula

C12H12IN3O3S

Molecular Weight

405.21 g/mol

IUPAC Name

2-iodo-N-(3-methoxy-5-methylpyrazin-2-yl)benzenesulfonamide

InChI

InChI=1S/C12H12IN3O3S/c1-8-7-14-11(12(15-8)19-2)16-20(17,18)10-6-4-3-5-9(10)13/h3-7H,1-2H3,(H,14,16)

InChI Key

DVKHWICOXREYGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)OC)NS(=O)(=O)C2=CC=CC=C2I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Iodobenzenesulphonyl chloride (obtained as described in J Org Chem, 1977, 42, 3265) (12.1 g) was added to a solution of 2-amino-3-methoxy-5-methylpyrazine (5.6 g) in pyridine (100 ml) and the solution was heated at 70° C. for 8 hours. Volatile material was removed by evaporation and water (200 ml) was added to the residue. The mixture was extracted with ethyl acetate (2×200 ml) and the extracts were washed with 2M hydrochloric acid (200 ml) and water (200 ml). The extracts were dried (MgSO4) and the solvent was removed by evaporation. The residue was triturated with ether to give N-(3-methoxy-5-methyl-2-pyrazinyl)-2-iodobenzenesulphonamide (7.2 g), m.p. 136°-138° C.; 1H NMR (d6 -DMSO): 2.3 (s,3H), 3.9 (s,3H), 7.3 (dt,1H), 7.5-7.65 (m,2H), 8.05-8.15 (m,2H), 10.7-10.8 (br s, 1H).
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

2-IodobenzenesulphonyI chloride (obtained as described in J Org Chem, (1977), 42, 3265) (12.1 g) was added to a solution of 2-amino-3-methoxy-5-methylpyrazine (5.6 g) in pyridine (100 ml) and the solution was heated at 70° C. for 8 hours. Volatile material was removed by evaporation and water (200 ml) was added to the residue. The mixture was extracted with ethyl acetate (2×200 ml) and the extracts were washed with 2M hydrochloric acid (200 ml) and water (200 ml). The extracts were dried (MgSO4) and the solvent was removed by evaporation. The residue was triturated with ether to give 2-iodo- N-(3-methoxy-5-methylpyrazin-2-yl)benzenesulphonamide (7.2 g), m.p. 136°-138° C.; 1H NMR (d6 -DMSO): 2.3 (s, 3H), 3.9 (s, 3H), 7.3(dt, 1H), 7.5-7.65 (m, 2H), 8.05-8.15 (m, 2H), 10.7-10.8 (br s, 1H).
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Prepared by the method of Example 1 using 3-methoxy-5-methyl-2-pyrazinamine and 2-iodobenzenesulphonyl chloride.
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